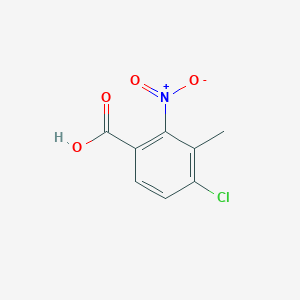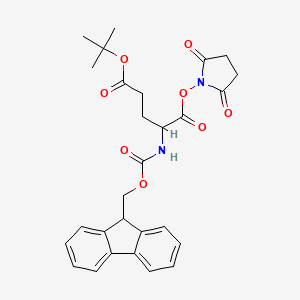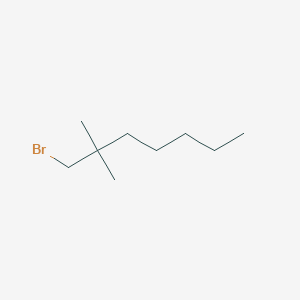
tert-butylN-(4-amino-2,5-dimethylphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(4-amino-2,5-dimethylphenyl)carbamate is an organic compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . This compound is particularly valuable in the synthesis of peptides and other complex molecules where selective protection and deprotection of functional groups are required .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate typically involves the reaction of 4-amino-2,5-dimethylphenylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature. The general reaction scheme is as follows:
4-amino-2,5-dimethylphenylamine+Boc2O→tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-(4-amino-2,5-dimethylphenyl)carbamate undergoes various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like DCM.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: 4-amino-2,5-dimethylphenylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Wissenschaftliche Forschungsanwendungen
tert-Butyl N-(4-amino-2,5-dimethylphenyl)carbamate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate involves the formation of a stable carbamate linkage that protects the amino group from unwanted reactions . The tert-butyl group can be removed under acidic conditions, regenerating the free amine . This selective protection and deprotection mechanism is essential in multi-step organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-aminobenzyl)carbamate
- tert-Butyl N-(4-amino-2,2-difluorobutyl)carbamate
Uniqueness
tert-Butyl N-(4-amino-2,5-dimethylphenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity compared to other similar compounds . This uniqueness makes it particularly valuable in specific synthetic applications where selective protection and deprotection are required .
Eigenschaften
Molekularformel |
C13H20N2O2 |
|---|---|
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
tert-butyl N-(4-amino-2,5-dimethylphenyl)carbamate |
InChI |
InChI=1S/C13H20N2O2/c1-8-7-11(9(2)6-10(8)14)15-12(16)17-13(3,4)5/h6-7H,14H2,1-5H3,(H,15,16) |
InChI-Schlüssel |
PDVYKGNQYPQALA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1NC(=O)OC(C)(C)C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


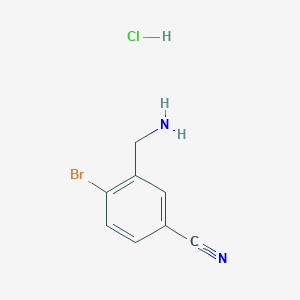
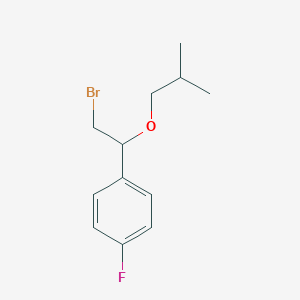
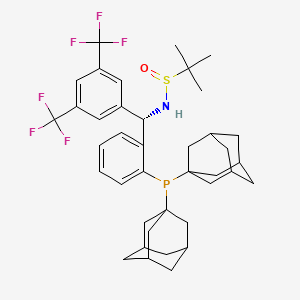
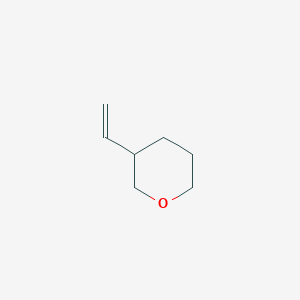



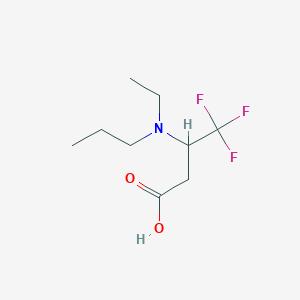
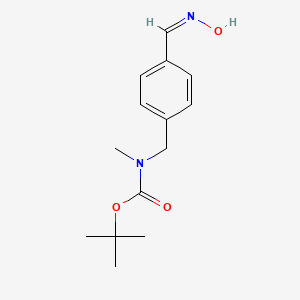
![N-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-[1-hydroxy-1-(2-hydroxyethylimino)-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-methylpentan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]imino-3-methylbutan-2-yl]iminopropan-2-yl]-2-[[1-hydroxy-2-[[1-hydroxy-2-[[1-hydroxy-2-(hydroxymethylideneamino)-3-methylbutylidene]amino]ethylidene]amino]propylidene]amino]-4-methylpentanimidic acid](/img/structure/B13644864.png)

